methanone CAS No. 923017-14-5](/img/structure/B14173052.png)
[2-(Benzyloxy)-4-methoxyphenyl](6-chloropyridin-3-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Benzyloxy)-4-methoxyphenylmethanone is an organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzyloxy group, a methoxyphenyl group, and a chloropyridinyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-4-methoxyphenylmethanone typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzyloxy Group: This step involves the reaction of benzyl alcohol with a suitable base to form the benzyloxy group.
Chloropyridinyl Group Addition: The final step involves the reaction of the intermediate with 6-chloropyridine under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of 2-(Benzyloxy)-4-methoxyphenylmethanone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloropyridinyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, 2-(Benzyloxy)-4-methoxyphenylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it a valuable tool for understanding biological processes.
Medicine
In medicine, 2-(Benzyloxy)-4-methoxyphenylmethanone is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound is used in the development of new materials and chemical processes. Its reactivity and stability make it suitable for various applications, including the production of specialty chemicals.
作用機序
The mechanism of action of 2-(Benzyloxy)-4-methoxyphenylmethanone involves its interaction with specific molecular targets. The benzyloxy and methoxyphenyl groups allow the compound to bind to active sites of enzymes or receptors, modulating their activity. The chloropyridinyl group may enhance the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
- 2-(Benzyloxy)-4-methoxyphenylmethanone
- 2-(Benzyloxy)-4-methoxyphenylmethanone
- 2-(Benzyloxy)-4-methoxyphenylmethanone
Uniqueness
Compared to similar compounds, 2-(Benzyloxy)-4-methoxyphenylmethanone exhibits unique reactivity due to the position of the chlorine atom on the pyridine ring. This positional difference can significantly impact the compound’s chemical behavior and biological activity, making it a distinct and valuable compound for research and industrial applications.
特性
CAS番号 |
923017-14-5 |
|---|---|
分子式 |
C20H16ClNO3 |
分子量 |
353.8 g/mol |
IUPAC名 |
(6-chloropyridin-3-yl)-(4-methoxy-2-phenylmethoxyphenyl)methanone |
InChI |
InChI=1S/C20H16ClNO3/c1-24-16-8-9-17(20(23)15-7-10-19(21)22-12-15)18(11-16)25-13-14-5-3-2-4-6-14/h2-12H,13H2,1H3 |
InChIキー |
VORBXWCMBUQDMP-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C=C1)C(=O)C2=CN=C(C=C2)Cl)OCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



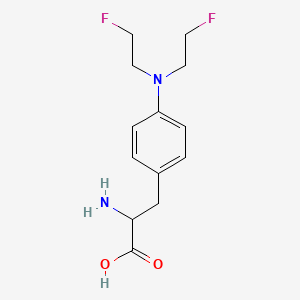
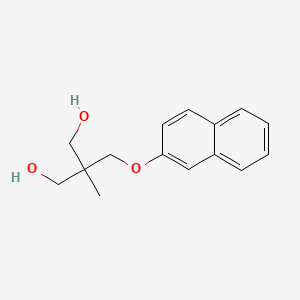
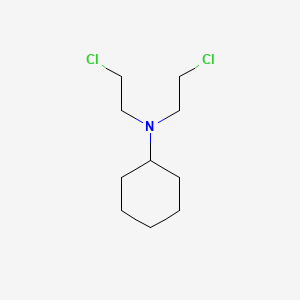
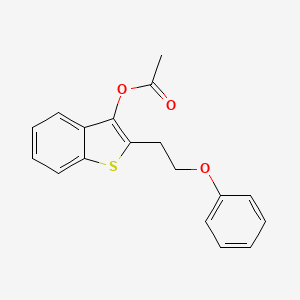
![2-{2-[5-(Hydroxymethyl)-2-nitrophenoxy]ethoxy}benzaldehyde](/img/structure/B14173000.png)
![D-Alanyl-O-{10-[(4-chlorophenyl)methoxy]-10-oxodecanoyl}-L-serine](/img/structure/B14173003.png)
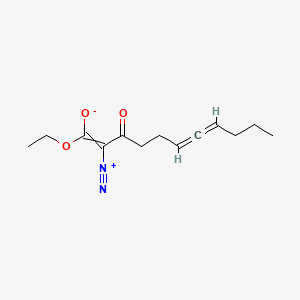
![6-(3,5-Dimethylpyrazol-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14173023.png)
![2-[(2-Iodophenoxy)methyl]-2-(4-methoxyphenyl)-1,3-dioxolane](/img/structure/B14173024.png)
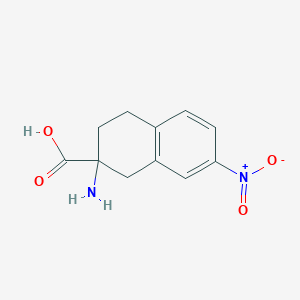
![1H-Pyrrolo[2,3-b]pyridine, 5-bromo-1-(phenylsulfonyl)-3-[4-(trifluoromethyl)-2-thiazolyl]-](/img/structure/B14173045.png)

![1H-Pyrrolo[2,3-b]pyridine, 4-chloro-5-(1,3-dioxolan-2-yl)-2-methyl-](/img/structure/B14173069.png)
